Pvp-VA

Catalog No.
S581978
CAS No.
25086-89-9
M.F
C10H15NO3
M. Wt
197.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pvp-VA

CAS Number

25086-89-9

Product Name

Pvp-VA

IUPAC Name

ethenyl acetate;1-ethenylpyrrolidin-2-one

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

InChI

InChI=1S/C6H9NO.C4H6O2/c1-2-7-5-3-4-6(7)8;1-3-6-4(2)5/h2H,1,3-5H2;3H,1H2,2H3

InChI Key

FYUWIEKAVLOHSE-UHFFFAOYSA-N

SMILES

CC(=O)OC=C.C=CN1CCCC1=O

Synonyms

Acetic Acid Vinyl Ester Polymer with 1-Vinyl-2-pyrrolidinone; 1-Ethenyl-2-pyrrolidinone Polymer with Ethenyl Acetate; 1-Vinyl-2-pyrrolidinone Polymer with Vinyl Acetate; 1-Vinyl-2-pyrrolidone-vinyl Acetate Copolymer; 1-Vinylpyrrolidone-vinyl Acetate

Canonical SMILES

CC(=O)OC=C.C=CN1CCCC1=O

The exact mass of the compound Copovidone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114026. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Vinyl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Binding; Emulsion stabilizing; Film forming; Hair fixing. However, this does not mean our product can be used or applied in the same or a similar way.

Polyvinylpyrrolidone-vinyl acetate copolymer (Pvp-VA, CAS 25086-89-9), commonly known as copovidone, is a linear, water-soluble synthetic copolymer composed of N-vinylpyrrolidone (NVP) and vinyl acetate (VA) in a 6:4 ratio. In pharmaceutical and industrial procurement, it is primarily sourced as a premium dry binder, film-forming agent, and matrix carrier for amorphous solid dispersions (ASDs). Unlike pure povidone, the inclusion of the vinyl acetate comonomer fundamentally alters the polymer's thermal and mechanical profile, yielding a material with high thermoplasticity, excellent solubility in both aqueous and organic solvents, and strong surface activity. These baseline properties make Pvp-VA a critical procurement choice for advanced manufacturing workflows, particularly hot-melt extrusion (HME) and high-speed roller compaction, where standard cellulosics or pure homopolymers fail to provide the necessary balance of processability and physical stability [1].

Substituting Pvp-VA with its closest homopolymer analog, pure PVP (Povidone), or cellulosic polymers like HPMC, frequently leads to catastrophic manufacturing failures in advanced formulations. Pure PVP possesses a highly rigid polymer backbone resulting in a high glass transition temperature (Tg > 160°C) and extreme brittleness, which requires excessive plasticizer addition for hot-melt extrusion and often causes tablet capping during compression. Furthermore, pure PVP is highly hygroscopic, absorbing significant ambient moisture that can trigger the recrystallization of amorphous active pharmaceutical ingredients (APIs). Conversely, cellulosic alternatives like HPMCAS often suffer from slow dissolution rates and poor thermoplastic processability. Pvp-VA bridges this gap; the vinyl acetate groups internally plasticize the polymer, drastically lowering both the Tg and moisture uptake, ensuring that generic substitution with pure PVP will compromise both thermal processability and long-term shelf stability of moisture-sensitive products[1].

Thermal Processability: Glass Transition Temperature (Tg) Reduction for Hot-Melt Extrusion

In hot-melt extrusion (HME) workflows, the polymer's glass transition temperature dictates the minimum processing temperature. Pure PVP K30 exhibits a highly restrictive Tg of approximately 164°C, forcing extrusion temperatures that routinely degrade heat-sensitive APIs. In direct contrast, the copolymerization in Pvp-VA lowers the Tg to approximately 108–112°C. This ~55°C reduction in Tg allows Pvp-VA to melt and flow at significantly lower temperatures without the mandatory addition of external plasticizers, which can otherwise destabilize the formulation [1].

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data~108–112°C (Pvp-VA)
Comparator Or Baseline~164°C (PVP K30)
Quantified Difference~55°C lower Tg for Pvp-VA
ConditionsDifferential Scanning Calorimetry (DSC) of fully amorphous polymer powders

Procuring Pvp-VA enables the thermal processing of heat-sensitive compounds via hot-melt extrusion that would otherwise degrade at the high temperatures required for pure PVP.

Moisture Management: Quantitative Reduction in Hygroscopicity

The physical stability of amorphous solid dispersions is highly dependent on minimizing moisture uptake, as water acts as a potent plasticizer that accelerates API recrystallization. Comparative moisture sorption studies demonstrate that the incorporation of the hydrophobic vinyl acetate moiety in Pvp-VA reduces its hygroscopicity dramatically compared to pure povidone. Specifically, Pvp-VA absorbs up to three times less water than pure PVP under identical relative humidity conditions. This quantitative reduction in moisture affinity preserves the structural integrity of the polymer matrix and prevents moisture-induced degradation of sensitive payloads [1].

Evidence DimensionMoisture Absorption / Hygroscopicity
Target Compound DataLow moisture uptake (internal plasticization maintained)
Comparator Or BaselinePure PVP (up to 3x higher water absorption)
Quantified DifferenceUp to 66% reduction in water absorption for Pvp-VA
ConditionsEquilibrium moisture sorption analysis at elevated relative humidity

Buyers formulating moisture-sensitive APIs or requiring long-term shelf stability in humid climates must prioritize Pvp-VA over pure PVP to prevent premature product failure.

Mechanical Integrity: Plasticity and the Elimination of Tableting Defects

During high-speed tableting and dry granulation (roller compaction), the mechanical properties of the binder dictate the physical survival of the tablet. Pure PVP tends to undergo elastic recovery, leading to brittle fracture, capping, and lamination at high compression forces. Pvp-VA, however, exhibits superior plastic deformation. Studies evaluating the work of compaction show that formulations utilizing Pvp-VA achieve optimal plasticity (exceeding the critical capping threshold of 86-87% plasticity), allowing the material to deform and bond adjacent particles without residual recovery stress. This results in significantly higher tablet hardness at lower compression forces compared to standard homopolymers[1].

Evidence DimensionPlastic Deformation and Tablet Hardness
Target Compound DataHigh plasticity (>87%) with no capping
Comparator Or BaselinePure PVP / Brittle binders (high elastic recovery, frequent capping)
Quantified DifferenceElimination of capping/lamination defects at equivalent compression forces
ConditionsInstrumented tablet press and X-ray computed tomography of compacted matrices

Procuring Pvp-VA directly reduces manufacturing waste and batch rejections caused by tablet capping and lamination in high-speed compression workflows.

Dissolution Kinetics: Rapid Initial Solubility in Amorphous Solid Dispersions

When formulating immediate-release amorphous solid dispersions (ASDs), the carrier polymer must rapidly dissolve to release the API. While hydrophobic cellulosics like HPMCAS are excellent at maintaining long-term supersaturation, they suffer from slow dissolution rates. In comparative apparent solubility studies of model drugs, Pvp-VA demonstrated a superior initial burst release due to its high hydrophilicity and fast polymer dissolution rate. For instance, a Pvp-VA ASD achieved a maximum apparent solubility of 34.96 μg/mL within 5 minutes, significantly outperforming the HPMCAS formulation (20.26 μg/mL) in the same timeframe. This makes Pvp-VA highly advantageous for formulations requiring rapid onset of action[1].

Evidence DimensionMaximum Apparent Solubility (5 min burst release)
Target Compound Data34.96 μg/mL (Pvp-VA ASD)
Comparator Or Baseline20.26 μg/mL (HPMCAS ASD)
Quantified Difference~72.5% higher initial apparent solubility for Pvp-VA
ConditionsIn vitro dissolution of amorphous solid dispersions in aqueous media

For procurement teams developing immediate-release formulations, Pvp-VA is the superior choice over HPMCAS to ensure rapid drug release and fast onset of action.

Hot-Melt Extrusion (HME) of Thermolabile APIs

Due to its significantly lower glass transition temperature (~108°C) compared to pure PVP, Pvp-VA is the premier choice for hot-melt extrusion processes. It allows manufacturers to process heat-sensitive active ingredients without the risk of thermal degradation and without requiring the addition of external plasticizers[1].

Moisture-Protective Amorphous Solid Dispersions (ASDs)

For APIs prone to moisture-induced recrystallization, Pvp-VA serves as an ideal matrix carrier. Its ability to absorb up to three times less water than pure povidone ensures that the amorphous state of the drug is maintained during long-term storage in humid environments [1].

High-Speed Roller Compaction and Dry Granulation

In high-throughput tableting workflows where capping and lamination are frequent causes of batch failure, the superior plastic deformation properties of Pvp-VA provide critical mechanical integrity. It acts as a highly efficient dry binder that deforms under pressure rather than fracturing [1].

Immediate-Release Film Coatings

Pvp-VA is heavily procured for film coating applications where flexibility is paramount. Because the vinyl acetate comonomer acts as an internal plasticizer, Pvp-VA forms resilient, non-brittle films that resist cracking without the need for additional chemical plasticizers [1].

Other CAS

25086-89-9

Wikipedia

Poly(1-vinylpyrrolidone-co-vinyl acetate)

Use Classification

Cosmetics -> Antistatic; Binding; Emulsion stabilizing; Film forming; Hair fixing

General Manufacturing Information

Acetic acid ethenyl ester, polymer with 1-ethenyl-2-pyrrolidinone: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 08-15-2023

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